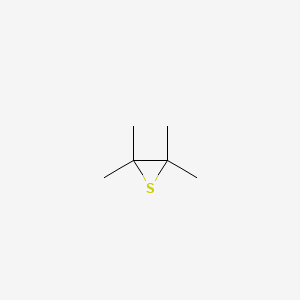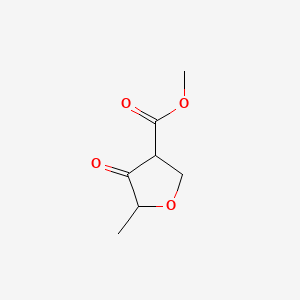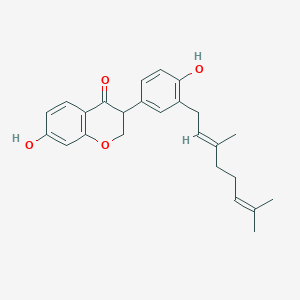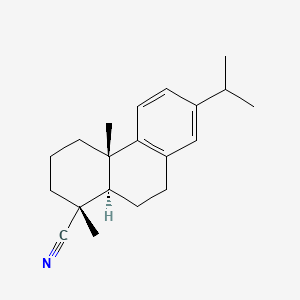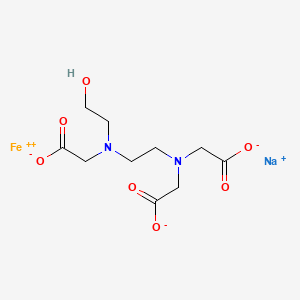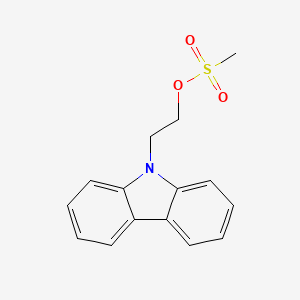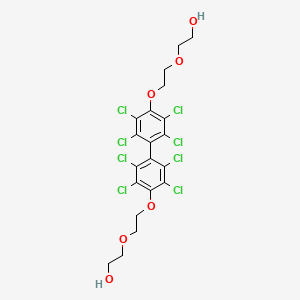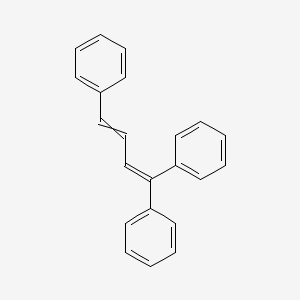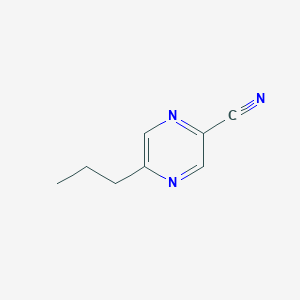
5-Propylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylpyrazine-2-carbonitrile: is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a propyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the catalytic ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction is carried out in the vapor phase, and the conditions typically include a temperature range of 300-400°C and an ammonia atmosphere .
Industrial Production Methods: For industrial-scale production, the same catalytic ammoxidation method can be employed. The process involves continuous feeding of the reactants and efficient heat management to maintain the desired reaction temperature. The product is then purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrazine ring allows for various substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Propylpyrazine-2-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological systems. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its role in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Methylpyrazine: A precursor in the synthesis of 5-Propylpyrazine-2-carbonitrile, sharing the pyrazine ring structure.
Pyrazinecarbonitrile: Another pyrazine derivative with a nitrile group, differing in the position and type of substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of a propyl group and a nitrile group on the pyrazine ring makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
5-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-7-5-11-8(4-9)6-10-7/h5-6H,2-3H2,1H3 |
Clave InChI |
ZZCRRXPEQMKCHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(C=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


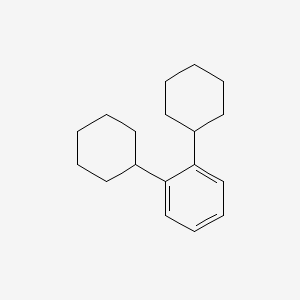
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
